What are the chemical properties of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile?
What are the chemical properties of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile?
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile, a molecule of significant interest in the field of materials science, particularly in the development of liquid crystal technologies.
Molecular Overview and Physicochemical Properties
4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile is a heterocyclic aromatic compound featuring a central 1,3-dioxane ring substituted with a butyl group at the 5-position and a 4-cyanophenyl group at the 2-position. The presence of the polar cyano group and the rigid benzonitrile moiety, combined with the flexible butyl chain and the dioxane ring, imparts specific conformational and electronic characteristics that are desirable for liquid crystal applications.[1]
Identifiers and Molecular Structure
-
IUPAC Name: 4-(5-butyl-1,3-dioxan-2-yl)benzonitrile[2]
-
CAS Number: 74800-54-7 (for the mixture of isomers), 74240-65-6 (for the trans-isomer)[2][3]
-
Molecular Formula: C₁₅H₁₉NO₂[2]
-
Molecular Weight: 245.32 g/mol [2]
-
Canonical SMILES: CCCCC1COC(OC1)C2=CC=C(C=C2)C#N[2]
-
InChIKey: ZCZHIMLDHBRGMF-UHFFFAOYSA-N[2]
Molecular Structure Diagram:
Caption: 2D structure of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile.
Physicochemical Data
The following table summarizes the key computed physicochemical properties of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile.
| Property | Value | Source |
| Molecular Weight | 245.32 g/mol | [PubChem][2] |
| Monoisotopic Mass | 245.141578849 Da | [PubChem][2][4] |
| XLogP3 | 3.3 | [PubChem][2][4] |
| Hydrogen Bond Donors | 0 | [PubChem][2] |
| Hydrogen Bond Acceptors | 3 | [PubChem][2] |
| Rotatable Bond Count | 4 | [PubChem][2] |
| Topological Polar Surface Area | 42.3 Ų | [PubChem][2] |
Synthesis and Reaction Chemistry
General Synthesis Pathway
The synthesis involves the reaction of 4-formylbenzonitrile with 2-butyl-1,3-propanediol in the presence of an acid catalyst, with the removal of water to drive the reaction to completion.
Synthesis Workflow Diagram:
Caption: General workflow for the synthesis of the target compound.
Hypothetical Experimental Protocol
This protocol is a representative procedure based on the synthesis of analogous 1,3-dioxane containing liquid crystal compounds.
Materials:
-
4-formylbenzonitrile
-
2-butyl-1,3-propanediol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-formylbenzonitrile (1.0 eq), 2-butyl-1,3-propanediol (1.1 eq), and a catalytic amount of p-TsOH (0.05 eq).
-
Add toluene to the flask to a suitable concentration.
-
Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile.
Spectroscopic Characterization
Mass Spectrometry
A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile in the PubChem database.[2]
-
NIST Number: 141955
-
Major Peaks (m/z): 55 (base peak), 56, 41
The fragmentation pattern is consistent with the structure, with the base peak at m/z 55 likely corresponding to the butyl fragment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
While experimental NMR spectra are not publicly available, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on the molecular structure.
-
¹H NMR:
-
Aromatic protons of the benzonitrile ring are expected in the range of δ 7.5-7.8 ppm.
-
The acetal proton at the 2-position of the dioxane ring should appear as a singlet around δ 5.5-6.0 ppm.
-
The methylene protons of the dioxane ring will show complex multiplets in the range of δ 3.5-4.5 ppm.
-
The protons of the butyl group will appear as multiplets in the upfield region of δ 0.9-1.5 ppm.
-
-
¹³C NMR:
-
The nitrile carbon is expected around δ 118-120 ppm.
-
The aromatic carbons will appear in the range of δ 128-140 ppm.
-
The acetal carbon at the 2-position of the dioxane ring is expected around δ 100-105 ppm.
-
The carbons of the dioxane ring and the butyl chain will appear in the upfield region of the spectrum.
-
Applications and Relevance
The molecular structure of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile, with its combination of a rigid core and a flexible alkyl chain, is characteristic of calamitic (rod-like) liquid crystals. The cyano group provides a strong dipole moment, which is crucial for the dielectric anisotropy and alignment in an electric field, a fundamental property utilized in liquid crystal displays (LCDs).[1]
Compounds with the 2-aryl-5-alkyl-1,3-dioxane scaffold are known to exhibit various liquid crystalline phases, such as nematic and smectic phases, over a broad temperature range.[5] The specific properties, such as the clearing point and the type of mesophase, can be fine-tuned by varying the length of the alkyl chain (in this case, butyl) and the nature of the aromatic group.
Safety and Handling
GHS Hazard Classification
-
Hazard Statement: H413 - May cause long lasting harmful effects to aquatic life.[2]
-
Precautionary Statements: P273 - Avoid release to the environment. P501 - Dispose of contents/container in accordance with local regulations.[2]
General Handling Precautions
As with all chemical reagents, 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile should be handled in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes.
Conclusion
4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile is a valuable compound in the design and synthesis of liquid crystal materials. Its chemical properties, stemming from its unique molecular architecture, make it a suitable component for liquid crystal mixtures used in various electro-optical applications. While detailed experimental data for this specific molecule is not extensively published, its synthesis and properties can be well understood through the established chemistry of 1,3-dioxanes and the principles of liquid crystal design.
References
-
PubChem. (n.d.). 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Benzonitrile, 4-(trans-5-butyl-1,3-dioxan-2-yl)-. Retrieved from [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Haramoto, Y., Nanasawa, M., & Ujiie, S. (1999). New Chiral Liquid Crystal Compounds: (S)-(+)-4-[4-(Methyl)-1,3-dioxolan-2-yl]-phenyl-4-n-alkoxybenzoates and 4-n-alkoxycinnamates. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 330(1), 329-336.
-
PubChemLite. (n.d.). 4-(5-butyl-1,3-dioxan-2-yl)benzonitrile. Retrieved from [Link]
-
AbacipharmTech. (n.d.). 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile. Retrieved from [Link]
-
GSRS. (n.d.). 4-(5-ETHYL-1,3-DIOXAN-2-YL)BENZONITRILE, CIS-. Retrieved from [Link]
-
DKSH. (n.d.). SYNTHON Chemicals. Retrieved from [Link]
- Haramoto, Y., & Nanasawa, M. (1993). New Liquid Crystal Compounds: (+)-4′-Alkoxyphenyl 4-[5-(2-methylbutyl)
- Kikuchi, H., et al. (2023). Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase.
-
Beilstein Journal of Organic Chemistry. (2018). 4,6-Diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions. Retrieved from [Link]
-
PubChem. (n.d.). 4-(1,3-Dioxolan-2-yl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). WO2020016749A2 - Chemical process for preparing phenylpiperidinyl indole derivatives.
- Google Patents. (n.d.). NL7709748A - PROCESS FOR THE PREPARATION OF METHOXYPSORALES.
Sources
- 1. Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile | C15H19NO2 | CID 543680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. PubChemLite - 4-(5-butyl-1,3-dioxan-2-yl)benzonitrile (C15H19NO2) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
